molecular formula C8H16N2 B2482045 1-(But-3-en-1-yl)piperazine CAS No. 82500-01-4

1-(But-3-en-1-yl)piperazine

Cat. No.: B2482045
CAS No.: 82500-01-4
M. Wt: 140.23
InChI Key: AFCUQBVRWTYGJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(But-3-en-1-yl)piperazine is a useful research compound. Its molecular formula is C8H16N2 and its molecular weight is 140.23. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Pharmacological Evaluation

Research has focused on the design and synthesis of novel derivatives involving piperazine for potential pharmacological applications. For instance, Kumar et al. (2017) synthesized a series of novel derivatives aiming at evaluating their antidepressant and antianxiety activities. These compounds showcased significant activity in behavioral tests, highlighting the therapeutic potential of piperazine derivatives in treating mental health disorders (Kumar et al., 2017).

Docking Studies and Antimicrobial Activity

Docking studies have been employed to explore the interaction between piperazine derivatives and biological targets. Balaraju et al. (2019) synthesized and characterized a novel piperazine-1-yl-1H-indazole derivative, presenting docking studies to predict its efficacy. Such studies are crucial for understanding the molecular basis of drug action and for the development of new therapeutics (Balaraju et al., 2019).

Crystal Structure Analysis

The crystal structure analysis of piperazine derivatives provides insights into their molecular conformations and potential interactions. Miyata et al. (2004) detailed the crystal structure of a specific piperazine derivative, offering valuable information on the spatial arrangement and potential reactivity of such molecules (Miyata et al., 2004).

Biological Evaluation for Therapeutic Applications

Several studies have explored the biological evaluation of piperazine derivatives for therapeutic applications, including their potential as antifungal, antibacterial, and anticancer agents. For example, Upadhayaya et al. (2004) synthesized a series of piperazine derivatives and evaluated their antifungal activity, finding significant efficacy against various fungal cultures. This underscores the potential of piperazine derivatives in developing new antifungal therapies (Upadhayaya et al., 2004).

Properties

IUPAC Name

1-but-3-enylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2/c1-2-3-6-10-7-4-9-5-8-10/h2,9H,1,3-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFCUQBVRWTYGJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCN1CCNCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Following the procedure of Example 36 but starting from 2-(7-chloro-1,8-naphthyridin-2-yl)-3-phenoxycarbonyloxy-1-isoindolinone (4.32 g.) and 1-(but-3-en-1-yl)-piperazine (7 g.) in acetonitrile (25 cc.), 3-[4-(but-3-en-1-yl)-1-piperazinyl]-carbonyloxy-2-(7-chloro-1,8-naphthyridin-2-yl)-1-isoindolinone (1.4 g.) melting at 142° C is obtained.
Quantity
25 mL
Type
reactant
Reaction Step One
Name
2-(7-chloro-1,8-naphthyridin-2-yl)-3-phenoxycarbonyloxy-1-isoindolinone
Quantity
4.32 g
Type
reactant
Reaction Step Two

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